5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound characterized by its trifluoromethyl group and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)phenol, undergoes bromination to introduce a bromine atom at the para position.
Formation of Oxazole Ring: The brominated compound is then subjected to cyclization reactions to form the oxazole ring. This can be achieved using reagents such as hydrazine and a suitable oxidizing agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties contribute to the development of innovative products.
Mechanism of Action
The mechanism by which 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but has a different heterocyclic structure.
4-(Trifluoromethyl)phenol: A simpler compound with the trifluoromethyl group attached to a phenol ring.
Uniqueness: 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to its combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPZAMTCMGKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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